
Ivermectin Impurity K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ivermectin Impurity K, also known as 3,4-Dihydro Ivermectin, is an impurity of Ivermectin . It has a molecular formula of C48H76O14 and a molecular weight of 877.13 . It appears as a white to off-white solid .
Physical And Chemical Properties Analysis
Ivermectin Impurity K is a white to off-white solid . It has a melting point of 153-158°C .
科学的研究の応用
1. Molecular Targets and Modulation Mechanisms
Ivermectin (IVM) is recognized for its antiparasitic properties and impacts various ion channels and receptors. Key targets include glutamate-gated Cl− channels, Cys‐loop receptors, P2X4 receptors, and fernesoid X receptors. Recent findings highlight IVM's role in activating G‐protein‐gated inwardly rectifying K+ channels, expanding our understanding of its interaction with molecular structures (Chen & Kubo, 2017).
2. Environmental Impact and Degradation
IVM's environmental fate, particularly in terrestrial and aquatic ecosystems, has been a subject of research. Studies have examined its mobility, degradation, and toxicity in different soils and water systems, providing insight into its persistence and potential ecological impacts (Rath et al., 2016); (Prasse, Löffler, & Ternes, 2009).
3. Antiviral Potential
IVM has been identified as a potential broad-spectrum antiviral agent, effective against a range of viruses including HIV-1, dengue virus, Zika virus, and SARS-CoV-2. Its mechanism involves inhibiting nuclear import of key viral proteins, showcasing its versatility beyond antiparasitic applications (Jans & Wagstaff, 2020); (Jans & Wagstaff, 2020).
4. Interaction with P-type ATPases
Research has demonstrated IVM's inhibitory effect on various P-type ATPases in mammals. This suggests potential adverse effects at high drug concentrations, highlighting the need for careful consideration in therapeutic applications (Pimenta, Silva, & Noël, 2010).
5. Activation of GIRK Channels
IVM's role in activating G-protein-gated inwardly rectifying K+ (GIRK) channels has been explored, providing insights into its mechanism of action in ion channels. This emphasizes IVM's diverse effects beyond its antiparasitic activity (Chen et al., 2017).
6. Sorption and Mobility in Soils
The sorption behavior of IVM in different soils has been studied, indicating its potential environmental risks. Understanding its interaction with soil is crucial for assessing its environmental impact (Krogh et al., 2008).
7. Facilitation of Receptor Channels
IVM has been shown to influence human P2X4 receptor channels, contributing to our understanding of its pharmacological effects and potential therapeutic applications (Priel & Silberberg, 2004).
作用機序
Target of Action
Ivermectin primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . It also acts as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA) , disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission . Furthermore, it has been found to inhibit multidrug resistance proteins , AKT/mTOR , Wnt/TCF pathways , and cause degradation of PAK−1 (p21-activated kinase) , a major oncogenic kinase .
Mode of Action
Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in cellular hyperpolarization . This causes paralysis and death of the parasite . Ivermectin molecules interact with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits, “locking” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell .
Biochemical Pathways
Ivermectin can be O-demethylated at the disaccharide moiety, undergo deglycosylation, and can be hydroxylated at the aglycone portion . It directly inhibits the NF-kb pathway, STAT-3, and indirectly inhibits PAK-1 by increasing its ubiquitin-mediated degradation .
Pharmacokinetics
Ivermectin is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 . The plasma half-life of metabolites is about 72 hours, fourfold that of the parent drug . The kinetics of ivermectin (its elimination half-life is around a day) were somewhat disconnected from its pharmacodynamics (antiparasitic events persisting for several months after a single dose of the drug) .
Result of Action
Ivermectin exhibits antitumor activity due to its capacity to inhibit multidrug resistance proteins, AKT/mTOR, Wnt/TCF pathways and to cause degradation of PAK−1 (p21-activated kinase), a major oncogenic kinase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ivermectin. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This can cause adverse effects such as bioaccumulation, microbial resistance, and even chronic toxicity that can lead to death . Therefore, the prudent use of Ivermectin is recommended to reduce negative effects on the environment .
Safety and Hazards
Ivermectin, the parent compound, is known to be fatal if swallowed and can cause serious eye irritation . It may also damage fertility or the unborn child . Therefore, it’s important to handle Ivermectin Impurity K with care, using appropriate personal protective equipment and following safety guidelines .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ivermectin Impurity K involves the conversion of Ivermectin to the intermediate compound, 22,23-dihydroavermectin B1a, which is then further reacted to obtain the final product, Ivermectin Impurity K.", "Starting Materials": ["Ivermectin"], "Reaction": [ "Step 1: Conversion of Ivermectin to 22,23-dihydroavermectin B1a", "React Ivermectin with sodium borohydride in the presence of methanol to obtain 22,23-dihydroavermectin B1a.", "Step 2: Conversion of 22,23-dihydroavermectin B1a to Ivermectin Impurity K", "React 22,23-dihydroavermectin B1a with trifluoroacetic acid in the presence of dichloromethane to obtain Ivermectin Impurity K." ] } | |
CAS番号 |
74567-01-4 |
製品名 |
Ivermectin Impurity K |
分子式 |
C48H76O14 |
分子量 |
877.13 |
外観 |
White to Off-White Solid |
melting_point |
153-158°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
3,4-Dihydro Ivermectin (Mixture of Diastereomers) ; 5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
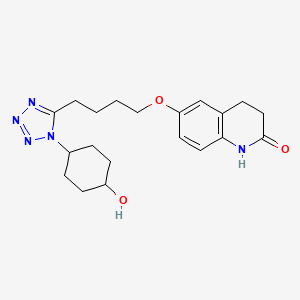

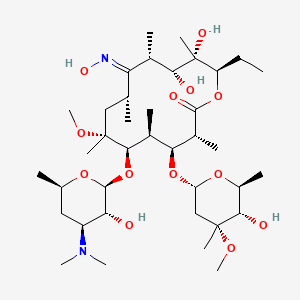
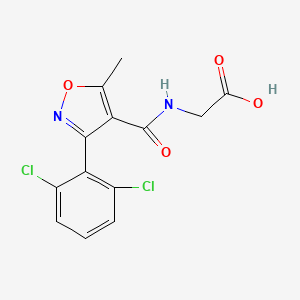
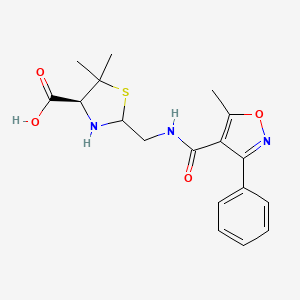

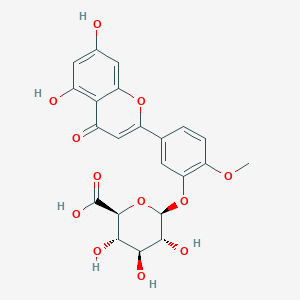
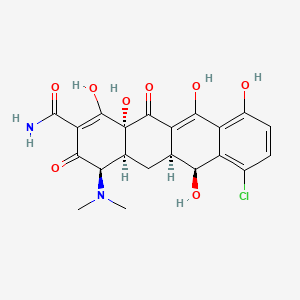
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)
